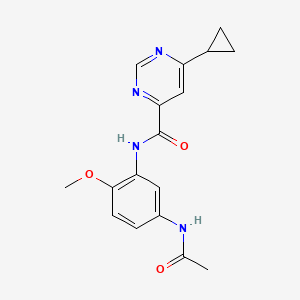

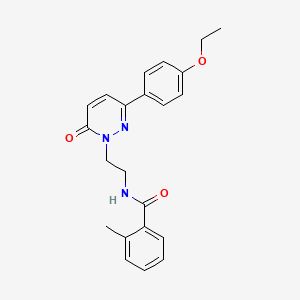

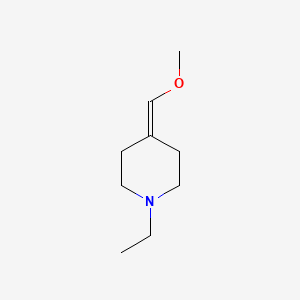

![molecular formula C10H16BrN3O2 B2613492 Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate CAS No. 2490398-72-4](/img/structure/B2613492.png)

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl carbamate is a compound that appears as white to slightly yellow needles . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis

The molecular structure of a similar compound, tert-Butyl-N-methylcarbamate, is given by the SMILES stringCNC(=O)OC(C)(C)C . The molecular weight is 131.17 . Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis

Tert-butyl-N-methylcarbamate, a similar compound, is a solid with a molecular weight of 131.17 . Tert-butyl carbamate appears as white to slightly yellow needles .Applications De Recherche Scientifique

Oxidation and Degradation Studies

The study by Acero et al. (2001) delves into the oxidation of methyl tert-butyl ether (MTBE) through conventional ozonation and advanced oxidation processes, identifying major degradation products and measuring rate constants for the reaction of ozone and OH radicals with MTBE and its degradation products. This research provides insights into the efficiency of MTBE elimination and bromate formation as a disinfection byproduct under various water treatment conditions, which could be relevant for understanding the reactivity and degradation pathways of tert-butyl carbamate derivatives (Acero, Haderlein, Schmidt, Suter, & von Gunten, 2001).

Structural Analysis and Crystallography

Baillargeon et al. (2017) explored isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamates, showcasing the formation of strong and weak hydrogen and halogen bonds involving the carbonyl group. This study offers valuable data on the structural characteristics and bonding interactions of tert-butyl carbamate compounds, which could be applied to similar tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate structures (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).

Chemical Synthesis and Reactions

The work by Padwa, Brodney, and Lynch (2003) on the preparation and Diels-Alder reaction of 2-amido substituted furan, involving tert-butyl carbamates, highlights synthetic routes and chemical transformations relevant to the construction of complex molecular structures. This research may provide a foundation for understanding the synthetic utility of tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate in organic synthesis and its potential applications in constructing heterocyclic compounds (Padwa, Brodney, & Lynch, 2003).

Antimicrobial Activity Studies

Ghoneim and Mohamed (2013) investigated the synthesis and antimicrobial activity of certain oxadiazoles and triazoles derivatives from tert-butyl carbazate, shedding light on the potential antimicrobial properties of tert-butyl carbamate derivatives. This research could be relevant for exploring the biological activities of tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate and its potential applications in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-5-7-6-13-14(4)8(7)11/h6H,5H2,1-4H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQMBGGWHKDJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

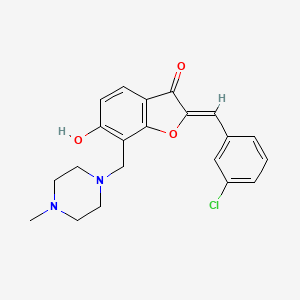

![Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2613412.png)

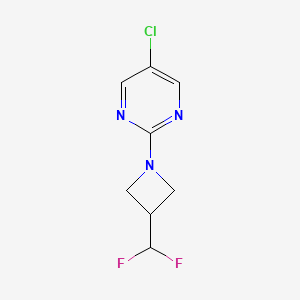

![N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide](/img/structure/B2613422.png)

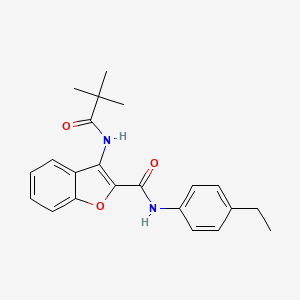

![3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2613423.png)

![7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2613424.png)